molecular formula C12H8Cl2F18Si B1177114 Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- CAS No. 156323-66-9

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Cat. No.: B1177114
CAS No.: 156323-66-9
M. Wt: 593.15 g/mol
InChI Key: MIZYXWOLOKZZFU-UHFFFAOYSA-N
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Description

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a specialized organosilicon compound. It is characterized by the presence of two dichlorosilane groups attached to a nonafluorohexyl chain. This compound is notable for its unique properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .

Scientific Research Applications

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- has a wide range of applications in scientific research:

Safety and Hazards

This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- typically involves the reaction of nonafluorohexyl alcohol with dichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- involves its ability to form strong bonds with various substrates. The dichlorosilane groups can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications. The nonafluorohexyl chain imparts hydrophobicity and chemical resistance to the modified surfaces .

Comparison with Similar Compounds

Similar Compounds

  • Silane, dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
  • Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorobutyl)-

Uniqueness

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is unique due to its longer nonafluorohexyl chain, which provides enhanced hydrophobicity and chemical resistance compared to similar compounds with shorter fluorinated chains. This makes it particularly valuable in applications requiring extreme chemical and thermal stability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3,3,4,4,5,5,6,6,6-nonafluorohexanol", "Thionyl chloride", "Triethylamine", "Tetrahydrofuran", "Silane" ], "Reaction": [ "Step 1: Conversion of 3,3,4,4,5,5,6,6,6-nonafluorohexanol to 3,3,4,4,5,5,6,6,6-nonafluorohexyl chloride using thionyl chloride and triethylamine as a catalyst in tetrahydrofuran solvent.", "Step 2: Reaction of 3,3,4,4,5,5,6,6,6-nonafluorohexyl chloride with silane in the presence of a base such as sodium hydride or potassium tert-butoxide to form Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-.", "Step 3: Purification of the product through distillation or chromatography to obtain the final compound." ] }

CAS No.

156323-66-9

Molecular Formula

C12H8Cl2F18Si

Molecular Weight

593.15 g/mol

IUPAC Name

dichloro-bis(1,1,2,2,3,3,6,6,6-nonafluorohexyl)silane

InChI

InChI=1S/C12H8Cl2F18Si/c13-33(14,11(29,30)9(25,26)5(15,16)1-3-7(19,20)21)12(31,32)10(27,28)6(17,18)2-4-8(22,23)24/h1-4H2

InChI Key

MIZYXWOLOKZZFU-UHFFFAOYSA-N

SMILES

C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CC(F)(F)F)C(C(C(F)(F)[Si](C(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)(F)F)(F)F

Synonyms

BIS(NONAFLUOROHEXYL)DICHLOROSILANE

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 moles C4F9CH=CH2 and 4.8 g isopropanolic chloroplatinic acid solution (concentration=10%) were placed in a flask and heated under reflux while stirring. 2.5 moles trichlorosilane was dripped in from an addition funnel over a period of 3 hours, and the reaction was then heated under reflux for another 5 hours. At this point, analysis by gas chromatography confirmed the disappearance of the C4F9CH=CH2, and C4F9CH2CH2SiCl3 was isolated by distillation at ambient pressure. The boiling point of this trichlorosilane was 162° C. 2 moles of this C4F9CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 g tetra(n-butyl)ammonium chloride were placed in a flask and heated under reflux for 3 days while stirring. A mixture of chlorosilanes was then obtained by distillation in vacuo. Analysis by gas chromatography confirmed the main components of this reaction product to be C4F9CH2CH2SiCl3, C4F9CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The C4F9CH2CH2SiCl3 and C4F9CH2CH2SiHCl2 fraction was separated by distillation in vacuo, and the C4F9CH2CH2SiCl3 and C4F9CH2CH 2 SiHCl2 mixture was introduced into a flask along with 5 g isopropanolic chloroplatinic acid solution (concentration=10%). This was heated to 80° C., and C4F9CH=CH2 was added while stirring. This addition was discontinued when the peak for C4F9CH2CH2SiHCl2 disappeared in gas chromatographic analysis. Precision distillation in vacuo then afforded (C4F9CH2CH2)2SiCl2 (bp=128° C./20 mmHg).
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3.5 mol
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2.6 g
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chlorosilanes
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C4F9CH2CH2SiHCl2
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(C4F9CH2CH2)2SiCl2

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